5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol
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Overview
Description
5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and chlorine substituents at the 5 and 7 positions, respectively, and a hydroxyl group at the 3 position of the dihydrobenzofuran ring.
Mechanism of Action
Target of Action
It’s known that benzofuran compounds, which this compound is a derivative of, have been shown to bind strongly and with high selectivity to the serotonin receptor 5-ht2a .
Mode of Action
Based on the known actions of similar benzofuran compounds, it can be inferred that it likely interacts with its target receptors, leading to changes in cellular signaling pathways .
Biochemical Pathways
Benzofuran derivatives have been shown to impact a variety of biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Result of Action
Benzofuran derivatives have been associated with a range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds have been shown to interact with various enzymes and proteins . For instance, a benzofuran compound was found to produce a significant inhibitory effect on Src kinase .
Cellular Effects
Benzofuran compounds have been shown to have various effects on cells, including anti-tumor effects .
Molecular Mechanism
Benzofuran compounds have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Benzofuran compounds have been shown to have various effects over time in laboratory settings .
Dosage Effects in Animal Models
Benzofuran compounds have been shown to have various effects at different dosages in animal models .
Metabolic Pathways
Benzofuran compounds have been shown to be involved in various metabolic pathways .
Transport and Distribution
Benzofuran compounds have been shown to be transported and distributed within cells and tissues in various ways .
Subcellular Localization
Benzofuran compounds have been shown to have various effects on subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to form the benzofuran ring . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones using transition-metal catalysis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the halogen substituents or to convert the hydroxyl group to a hydrogen atom.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution reactions can introduce various functional groups at the halogen positions .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2,3-dihydro-1-benzofuran-3-ol: Lacks the chlorine substituent at the 7 position.
7-Chloro-2,3-dihydro-1-benzofuran-3-ol: Lacks the bromine substituent at the 5 position.
5-Bromo-7-chloro-1-benzofuran-3-ol: Does not have the dihydro structure.
Uniqueness
5-Bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol is unique due to the presence of both bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2,7,11H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOMKZHYRTXLCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)Br)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1465873-61-3 |
Source
|
Record name | 5-bromo-7-chloro-2,3-dihydro-1-benzofuran-3-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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